3-[(3-Bromophenyl)methylidene]azetidine hydrochloride
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Overview
Description
3-[(3-Bromophenyl)methylidene]azetidine hydrochloride is a chemical compound with a molecular structure that includes a bromophenyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)methylidene]azetidine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with azetidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)methylidene]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce phenyl-substituted azetidines.
Scientific Research Applications
3-[(3-Bromophenyl)methylidene]azetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methylidene]azetidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)methylidene]azetidine hydrochloride
- 3-[(2-Bromophenyl)methylidene]azetidine hydrochloride
Uniqueness
3-[(3-Bromophenyl)methylidene]azetidine hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H11BrClN |
---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylidene]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10BrN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-5,12H,6-7H2;1H |
InChI Key |
VQICEMJSXXFEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)Br)CN1.Cl |
Origin of Product |
United States |
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